
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate" is a complex organic molecule that appears to be related to various furan and chromene derivatives. These types of compounds are often of interest due to their potential pharmacological activities and their use in various synthetic applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that often include the formation of enamine intermediates, as seen in the synthesis of methyl 3-alkylazulene-1-carboxylates . Similarly, the synthesis of complex furan derivatives can involve oxidative carbonylation reactions catalyzed by palladium iodide, as demonstrated in the production of furan-3-carboxylic esters . These methods highlight the versatility of synthetic approaches that could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction (XRD) . These studies provide detailed information on the molecular geometry, which is crucial for understanding the physical and chemical properties of the compounds. Theoretical calculations, including Hartree-Fock and density functional theory, complement these experimental methods to predict molecular behavior and properties .
Chemical Reactions Analysis
Furan derivatives exhibit a range of reactions due to the reactivity of their functional groups. For instance, thermolysis of certain thiophenium derivatives can lead to rearrangements forming new furan compounds . Additionally, the reactivity of 3-oxo-2H-furan derivatives with various nucleophiles has been explored, showing processes such as ring opening, decarboxylation, and oxidative decarboxylation . These reactions are indicative of the potential chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan and chromene derivatives are influenced by their molecular structure. For example, the vibrational frequencies and molecular geometry of methyl 2-methoxy-7-(4-methylbenzoyl)-4-oxo-6-p-tolyl-4H-furo[3,2-c]pyran-3-carboxylate have been characterized, providing insights into the compound's stability and reactivity . The frontier molecular orbitals (FMO) analysis and thermodynamic properties also contribute to the understanding of the compound's behavior under different conditions .
Wissenschaftliche Forschungsanwendungen
Applications in Polymer and Material Science
The conversion of plant biomass into furan derivatives, including compounds similar to the one , has shown promising avenues for the production of new generation polymers, functional materials, and fuels. This process leverages the versatility of furan derivatives produced from hexose carbohydrates and lignocellulose, marking a sustainable alternative to non-renewable hydrocarbon sources. Such advancements point towards the significant role these compounds play in developing environmentally friendly materials and energy solutions (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental Reactivity and Analysis
Methoxyphenols, closely related to the compound , have been extensively studied for their role as potential tracers in biomass burning and their atmospheric reactivity. These studies are crucial for understanding the environmental impact and degradation pathways of such compounds, which further aids in assessing their role in air pollution and potential health effects. The detailed analysis of their reactions with radicals and their contributions to secondary organic aerosol (SOA) formation provides insights into their environmental fate and impact (Liu, Chen, & Chen, 2022).
Medicinal Chemistry and Pharmacology
The structural features of compounds like 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate, such as the chromen-6-one core, are of pharmacological importance. Synthesis protocols for these structures have been reviewed, highlighting their relevance in developing pharmacologically active molecules. These synthetic methodologies enable the production of compounds used in exploring various biological activities, underscoring the importance of such chemical frameworks in medicinal chemistry research (Mazimba, 2016).
Bioavailability and Bioefficacy in Health Sciences
Polyphenols, including derivatives and structurally related compounds to the one mentioned, have been studied for their bioavailability and bioefficacy in humans. These studies are foundational in understanding how such compounds can be effectively utilized in nutrition and therapy, focusing on their absorption, metabolism, and the biological effects they mediate. The comprehensive review of bioavailability studies helps design and interpret intervention studies investigating the health effects of polyphenols, indicative of the broad interest in harnessing these compounds for health benefits (Manach, Williamson, Morand, Scalbert, & Remésy, 2005).
Eigenschaften
IUPAC Name |
[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O7/c1-13-21(29-17-7-4-3-6-16(17)25-2)20(23)15-10-9-14(12-19(15)27-13)28-22(24)18-8-5-11-26-18/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUZKFSODAIFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)OC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


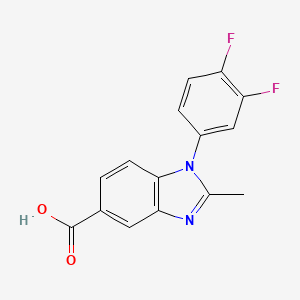

![5-Chloro-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2520582.png)
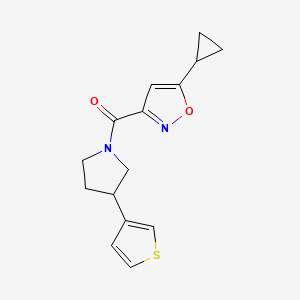
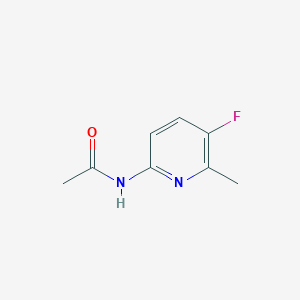
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2520587.png)
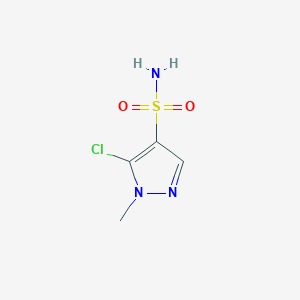

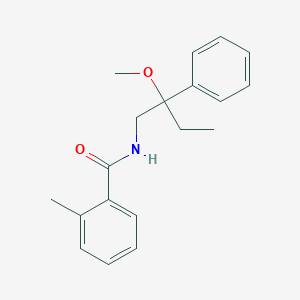
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2520596.png)
![N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2520597.png)
![9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
